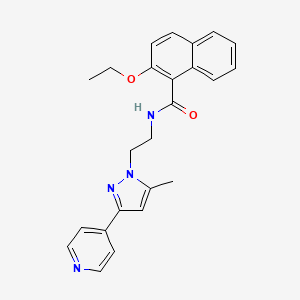![molecular formula C16H14ClNO2S B2520279 N-[1-(1-Benzofuran-2-yl)propan-2-yl]-5-Chlorthiophen-2-carboxamid CAS No. 2034210-26-7](/img/structure/B2520279.png)
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-5-Chlorthiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(benzofuran-2-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide, also known as BPTC, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BPTC is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a promising target for the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Psychoaktive Wirkungen
Die Verbindung wurde auf ihre psychoaktiven Wirkungen untersucht. Sie ahmt die Wirkungen von 3,4-Methylendioxyamphetamin (MDA) auf die Monoaminübertragung bei männlichen Ratten nach . Sie interagiert mit Monoamintransportern und 5-HT-Rezeptoren und erzeugt anhaltende stimulierende Wirkungen .
Antioxidatives Potenzial
Benzofuran-Derivate, einschließlich dieser Verbindung, haben ein ausgezeichnetes antioxidatives Potenzial gezeigt . Sie wurden bei der Entwicklung antioxidativer Medikamente eingesetzt .
Enzyminhibition
Die Verbindung wirkt als effizienter Enzyminhibitor. Sie hemmt Enzyme wie Carboanhydrase, Tyrosinase, Topoisomerase I, Farnesyltransferase, LSD1 (Lysin-spezifische Demethylase 1) und Histaminrezeptor .
Polymerherstellung
Benzofuran-Derivate werden in großem Umfang bei der Herstellung verschiedener Polymere wie Polyamide, Polyarylate, Polybenzimidazole und Polyester eingesetzt .
Farbstoffsynthese
Die Verbindung findet Anwendung bei der Synthese verschiedener Farbstoffe, einschließlich farbstoffsensibilisierter Solarzellen und Industriefarbstoffe .
Neurotransmitter-Agonist
Potenzierung der Katecholamin- und Serotoninaktivität
Es wurde eine neue Verbindung aus Tryptamin, (2R)-1-(1-Benzofuran-2-yl)-N-Propylpentan-2-amin (BPAP), hergestellt, die in der Lage ist, die Katecholamin- und Serotoninaktivität im Gehirn zu potenzieren .
Synthese von Naturprodukten
Die meisten natürlich vorkommenden organischen Verbindungen sind mit Benzofuran-Heterocyclen ausgestattet. Die Verbindung hat aufgrund ihrer signifikanten Auswirkungen in der medizinischen Chemie große Bedeutung erlangt .
Safety and Hazards
As with any chemical compound, safety precautions should be taken when handling benzofuran compounds. They are intended for research use only and are not designed for human or veterinary use.
Zukünftige Richtungen
Benzofuran compounds have potential applications in many aspects, including the development of novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents . Future research will likely focus on exploring these potential applications and developing new synthesis methods .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been found to exhibit promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in different ways, leading to various biological effects . For example, some benzofuran derivatives have been found to inhibit tumor growth .
Biochemical Pathways
Benzofuran compounds have been shown to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
It is known that benzofuran compounds can have various effects at the molecular and cellular level, such as inhibiting tumor growth and exhibiting cytotoxic properties against various cancer cell lines.
Biochemische Analyse
Biochemical Properties
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The benzofuran moiety is known to interact with monoamine transporters, such as dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT), exhibiting substrate-type releaser properties . These interactions suggest that the compound may influence neurotransmitter levels and signaling pathways. Additionally, the chlorothiophene carboxamide group may interact with specific enzymes, potentially inhibiting or activating their functions.
Cellular Effects
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving monoamine neurotransmitters. The compound’s interaction with DAT, NET, and SERT can lead to altered levels of dopamine, norepinephrine, and serotonin in cells, impacting cellular metabolism and gene expression . These changes can affect cell function, including processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide involves its binding interactions with biomolecules. The compound acts as a substrate-type releaser at monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This action is similar to that of other psychoactive compounds, which can result in increased neurotransmitter levels in the synaptic cleft. Additionally, the compound may interact with specific receptors, such as serotonin and dopamine receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that similar compounds can exhibit sustained effects on neurotransmitter levels and cellular function over extended periods . Long-term exposure to the compound may lead to adaptive changes in cellular processes, such as receptor desensitization or changes in gene expression.
Dosage Effects in Animal Models
The effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound may produce mild stimulant-like effects, while higher doses can lead to more pronounced behavioral activation and potential adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit significant changes in neurotransmitter levels and behavior. Toxic effects at high doses may include neurotoxicity and alterations in cardiovascular function.
Metabolic Pathways
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels. The compound’s influence on monoamine transporters also suggests its involvement in neurotransmitter metabolism.
Transport and Distribution
The transport and distribution of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound’s interaction with monoamine transporters facilitates its uptake into cells, where it can accumulate and exert its effects . Additionally, binding proteins may influence the compound’s localization and distribution within specific cellular compartments.
Subcellular Localization
The subcellular localization of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within synaptic vesicles, for example, can enhance its ability to modulate neurotransmitter release and signaling.
Eigenschaften
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c1-10(18-16(19)14-6-7-15(17)21-14)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTQCCYCRHSTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)
![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)
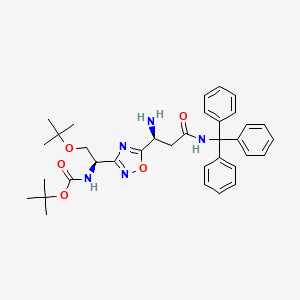

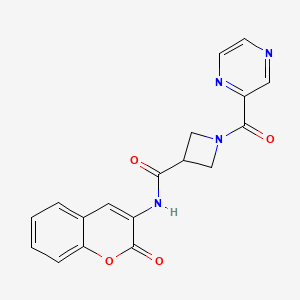
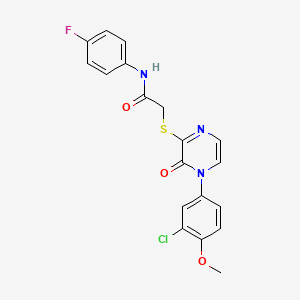
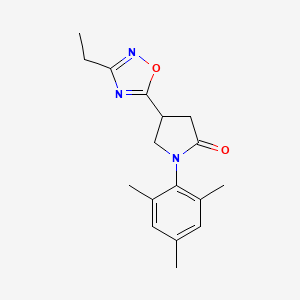

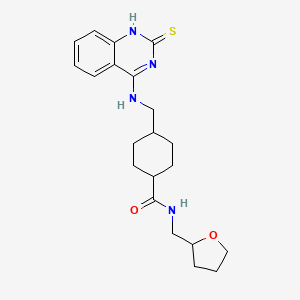
![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)
![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)
